2-Fluoro-6-(2-fluoropropan-2-yl)pyridine
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Overview
Description
2-Fluoro-6-(2-fluoropropan-2-yl)pyridine is a fluorinated pyridine derivative with the molecular formula C8H9F2N. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2-fluoropropan-2-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-difluoropyridine with isopropyl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum fluoride (AlF3) or copper fluoride (CuF2) at elevated temperatures (450-500°C) to achieve the desired product .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(2-fluoropropan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .
Scientific Research Applications
2-Fluoro-6-(2-fluoropropan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2-fluoropropan-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine
- 2-Fluoro-6-(2-fluoropropan-2-yl)pyridine
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two fluorine atoms in distinct positions on the pyridine ring can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9F2N |
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Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-fluoro-6-(2-fluoropropan-2-yl)pyridine |
InChI |
InChI=1S/C8H9F2N/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,1-2H3 |
InChI Key |
PVWJUNDRAKCTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)F)F |
Origin of Product |
United States |
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